2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde
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Overview
Description
2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder commonly used in medical, environmental, and industrial research. The compound’s molecular formula is C16H14O5, and it has a molecular weight of 286.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde typically involves the esterification of 2-formyl-3,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-3,5-dimethoxyphenyl benzoate.
Reduction: 2-Hydroxymethyl-3,5-dimethoxyphenyl benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formyl-3,5-dimethoxybenzoate: Similar structure but with a methyl ester group instead of a benzoate group.
2-Formyl-3,5-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a benzoate group.
Uniqueness
2-(Benzoyloxy)-4,6-dimethoxybenzaldehyde is unique due to its combination of formyl, methoxy, and benzoate groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-12-8-14(20-2)13(10-17)15(9-12)21-16(18)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIYQOFEVGYEIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC(=O)C2=CC=CC=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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